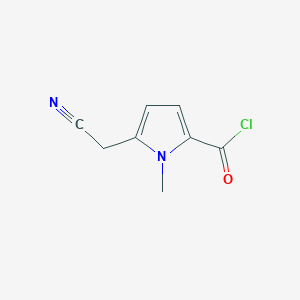
5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carbonyl chloride is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a cyanomethyl group, a methyl group, and a carbonyl chloride group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carbonyl chloride typically involves the reaction of 5-(cyanomethyl)-1-methyl-1H-pyrrole-2-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The general reaction scheme is as follows:
5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carboxylic acid+SOCl2→5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Condensation Reactions: The compound can participate in condensation reactions with amines and alcohols to form imines and esters, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the carbonyl chloride group.
Catalysts: Acid or base catalysts can be used to facilitate certain reactions, such as hydrolysis and condensation.
Solvents: Organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used to dissolve the reactants and control the reaction environment.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis of the carbonyl chloride group.
Scientific Research Applications
5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form various derivatives, which can then interact with biological targets or be used in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
5-(Cyanomethyl)-1H-pyrrole-2-carbonyl chloride: Lacks the methyl group at the 1-position.
5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
1-Methyl-1H-pyrrole-2-carbonyl chloride: Lacks the cyanomethyl group.
Uniqueness
5-(Cyanomethyl)-1-methyl-1H-pyrrole-2-carbonyl chloride is unique due to the presence of both the cyanomethyl and carbonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
CAS No. |
52074-59-6 |
|---|---|
Molecular Formula |
C8H7ClN2O |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
5-(cyanomethyl)-1-methylpyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C8H7ClN2O/c1-11-6(4-5-10)2-3-7(11)8(9)12/h2-3H,4H2,1H3 |
InChI Key |
TXVGALZORZTPBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1C(=O)Cl)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



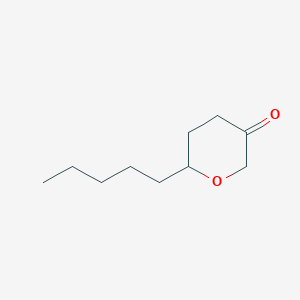
![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
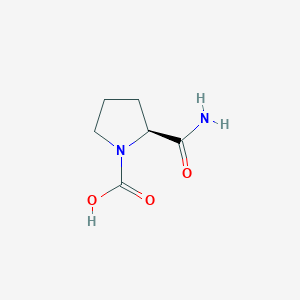
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)

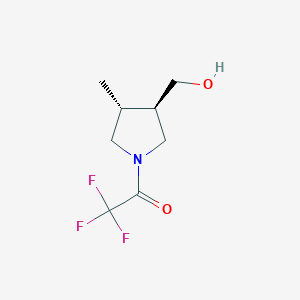
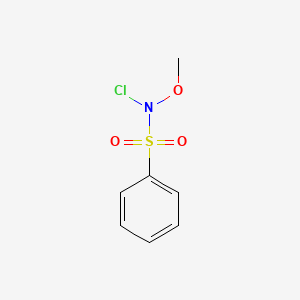
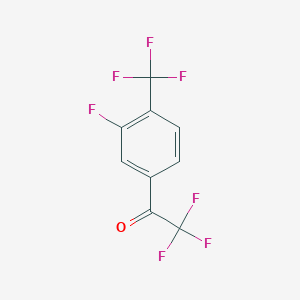
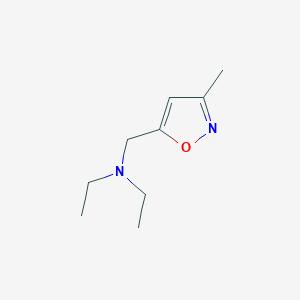

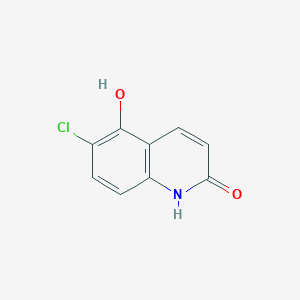
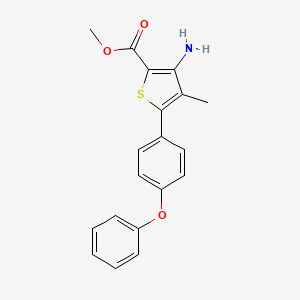
![6,7-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12868045.png)
